molecular formula C12H14N2OS B11084905 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione

Cat. No.: B11084905
M. Wt: 234.32 g/mol
InChI Key: USDORNPMKKIIDP-UHFFFAOYSA-N
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Description

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione: is a heterocyclic compound that contains a pyrazole ring with various substituents. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific substituents and the resulting biological activities and applications .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-phenyl-4-propan-2-yl-5-sulfanylidenepyrazolidin-3-one

InChI

InChI=1S/C12H14N2OS/c1-8(2)10-11(15)13-14(12(10)16)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,15)

InChI Key

USDORNPMKKIIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NN(C1=S)C2=CC=CC=C2

Origin of Product

United States

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